

# Application Notes and Protocols for Rubidium in Photovoltaic Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rubidium selenide*

Cat. No.: *B1605171*

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## Introduction

**Rubidium Selenide** ( $\text{Rb}_2\text{Se}$ ) is an inorganic semiconductor compound with the chemical formula  $\text{Rb}_2\text{Se}$ .<sup>[1]</sup> While it possesses optoelectronic and electronic properties, its direct application as a primary light-absorbing layer in high-efficiency photovoltaic cells is not extensively documented in current research literature.<sup>[2]</sup> However, the element rubidium, introduced in various forms, plays a critical and well-documented role in advancing the performance of state-of-the-art solar cell technologies, particularly Perovskite and Copper Indium Gallium Selenide (CIGS) solar cells.

These application notes provide an overview of the two primary applications of rubidium in photovoltaics: as a cation additive in perovskite absorbers and in post-deposition surface treatments for CIGS thin films. The protocols and data presented are synthesized from peer-reviewed literature to guide researchers and scientists in the field.

## Application 1: Rubidium as a Cation Additive in Perovskite Solar Cells

### Application Note:

The incorporation of small amounts of inorganic cations, such as rubidium ( $\text{Rb}^+$ ), into organic-inorganic lead halide perovskite absorbers has become a key strategy for achieving high power conversion efficiencies (PCE) and improving device stability.<sup>[3]</sup> In these multi-cation

perovskites, rubidium is often used alongside cesium ( $\text{Cs}^+$ ), methylammonium ( $\text{MA}^+$ ), and formamidinium ( $\text{FA}^+$ ).<sup>[4]</sup>

The primary roles of the rubidium cation are to:

- **Enhance Stability:** Rubidium's inclusion in the perovskite lattice helps to stabilize the photoactive perovskite phase and suppress the formation of undesirable, non-photoactive phases.<sup>[3][5]</sup>
- **Reduce Defects:** The presence of  $\text{Rb}^+$  can passivate defects within the perovskite crystal structure and at grain boundaries, leading to a reduction in non-radiative, trap-assisted recombination.<sup>[4]</sup>
- **Improve Photovoltaic Performance:** By reducing recombination and improving material quality, rubidium additives lead to significant increases in open-circuit voltage ( $V_{\text{oc}}$ ) and fill factor (FF), contributing to a higher overall PCE.<sup>[5][6]</sup> Research has shown that incorporating rubidium can lead to stabilized efficiencies of over 21%.<sup>[6]</sup>

#### Data Presentation: Performance of Rubidium-Containing Perovskite Solar Cells

The following table summarizes the performance of a champion perovskite solar cell incorporating rubidium in a multi-cation formula ( $\text{RbCsMAFA}$ ) compared to a cell without rubidium.

Perovskite Composition	$V_{\text{oc}}$ (mV)	$J_{\text{sc}}$ ( $\text{mA}/\text{cm}^2$ )	Fill Factor (FF)	Stabilized PCE (%)	Reference
(MAFA) $\text{Pb}(\text{I} \text{Br})_3$	1120	-	0.75	-	<sup>[5]</sup>
(RbCsMAFA) $\text{Pb}(\text{I} \text{Br})_3$	1180	-	0.81	21.6	<sup>[5][6]</sup>

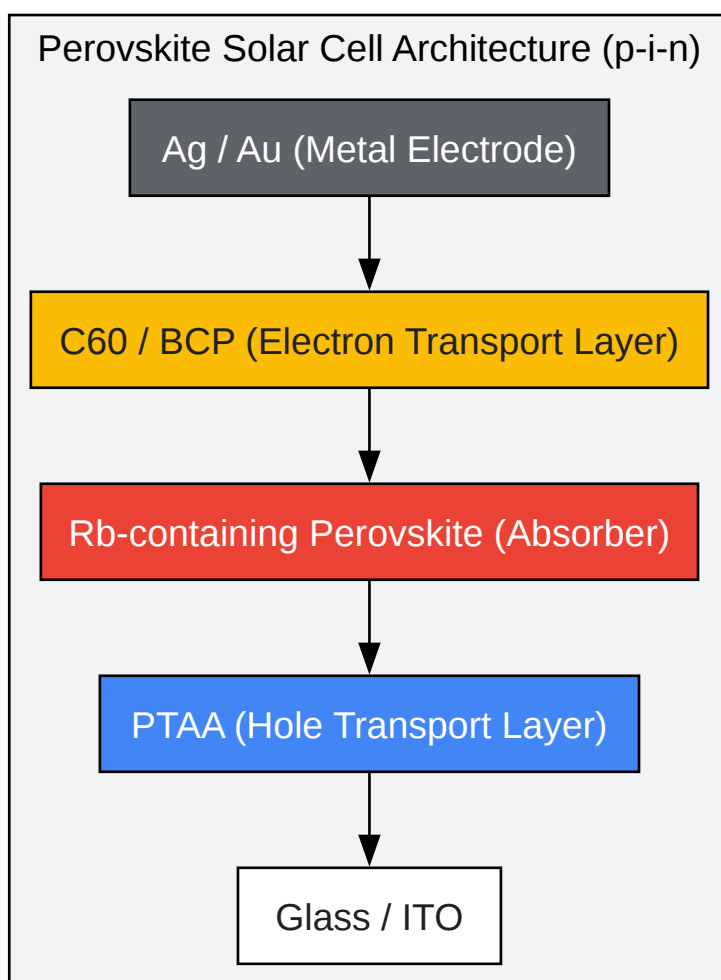
#### Experimental Protocol: Fabrication of a Multi-Cation Perovskite Solar Cell ( $\text{RbCsMAFA}$ )

This protocol describes a general method for fabricating an inverted p-i-n planar perovskite solar cell using a spin-coating technique for the rubidium-containing perovskite layer.

- Substrate Preparation:
  - Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes immediately before use.
- Hole Transport Layer (HTL) Deposition:
  - Deposit a layer of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) onto the cleaned ITO substrate by spin-coating a PTAA solution in toluene (2 mg/mL) at 6000 rpm for 30 seconds.
  - Anneal the substrates at 100°C for 10 minutes.
- Perovskite Precursor Solution Preparation (for RbCsMAFA):
  - Prepare a stock solution of mixed cations and halides in a solvent mixture of DMF and DMSO (4:1 volume ratio).
  - The final precursor concentrations for a 1M solution would typically be: Formamidinium Iodide (FAI): 1M, Lead Iodide (PbI<sub>2</sub>): 1.1M, Methylammonium Bromide (MABr): 0.2M, Lead Bromide (PbBr<sub>2</sub>): 0.2M.
  - From separate stock solutions, add Cesium Iodide (CsI) and Rubidium Iodide (RbI) to achieve a final concentration that is typically 5% of the total A-site cation concentration.
- Perovskite Film Deposition:
  - Transfer the substrates with the HTL into a nitrogen-filled glovebox.

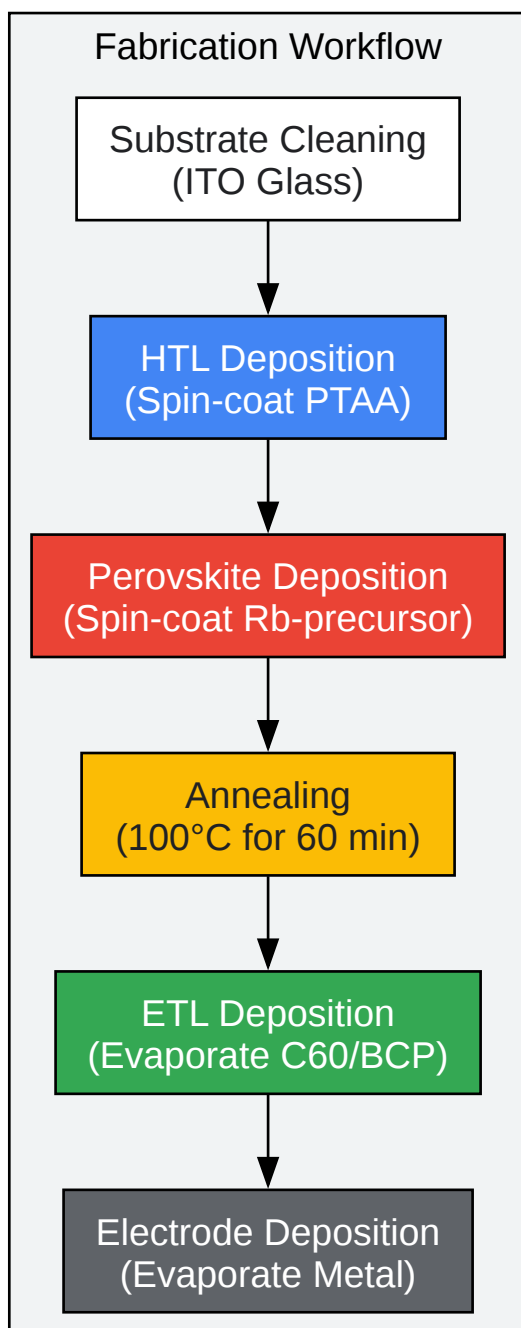
- Dispense ~40  $\mu\text{L}$  of the rubidium-containing perovskite precursor solution onto the substrate.
- Spin-coat in a two-step process: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
- During the second step, with ~15 seconds remaining, dispense 100  $\mu\text{L}$  of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
- Electron Transport Layer (ETL) and Electrode Deposition:
  - Deposit a layer of C60 (fullerene) onto the perovskite film via thermal evaporation.
  - Deposit a thin layer of Bathocuproine (BCP) via thermal evaporation on top of the C60.
  - Finally, deposit the top metal electrode (e.g., 100 nm of Silver or Gold) by thermal evaporation through a shadow mask.

Mandatory Visualizations:



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Caption: Device architecture of a p-i-n perovskite solar cell.



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Caption: Experimental workflow for perovskite cell fabrication.

## Application 2: Rubidium Fluoride Post-Deposition Treatment for CIGS Solar Cells

### Application Note:

Copper Indium Gallium Selenide (CIGS) is a leading thin-film photovoltaic technology. A key advancement in CIGS technology has been the use of alkali post-deposition treatments (PDT) to passivate defects and improve device performance. Rubidium Fluoride (RbF) PDT has been particularly effective, leading to record CIGS solar cell efficiencies of up to 22.6%.[\[7\]](#)[\[8\]](#)

The treatment involves evaporating a thin layer of RbF onto the CIGS absorber layer after its formation. During a subsequent annealing step, the rubidium diffuses into the CIGS, with its primary effects being:

- **Grain Boundary Passivation:** Rubidium preferentially segregates at the grain boundaries (GBs) of the polycrystalline CIGS film.[\[7\]](#)[\[8\]](#) This passivation of defects at the GBs reduces charge carrier recombination, which is a major loss mechanism in thin-film solar cells.
- **Surface Modification:** The RbF treatment can modify the chemical nature of the CIGS surface, which can lead to a more favorable interface with the subsequent buffer layer (typically CdS).[\[9\]](#)
- **Enhanced Carrier Collection:** By reducing recombination at the grain boundaries, the collection of photogenerated charge carriers is significantly improved, boosting the short-circuit current and open-circuit voltage.

### Data Presentation: Impact of RbF-PDT on CIGS Solar Cell Performance

CIGS Treatment	$V_{oc}$ (V)	$J_{sc}$ (mA/cm <sup>2</sup> )	Fill Factor (FF) (%)	PCE (%)	Reference
No PDT (Reference)	-	-	-	< 20	<a href="#">[8]</a>
With RbF-PDT	-	-	-	up to 22.6	<a href="#">[7]</a> <a href="#">[8]</a>

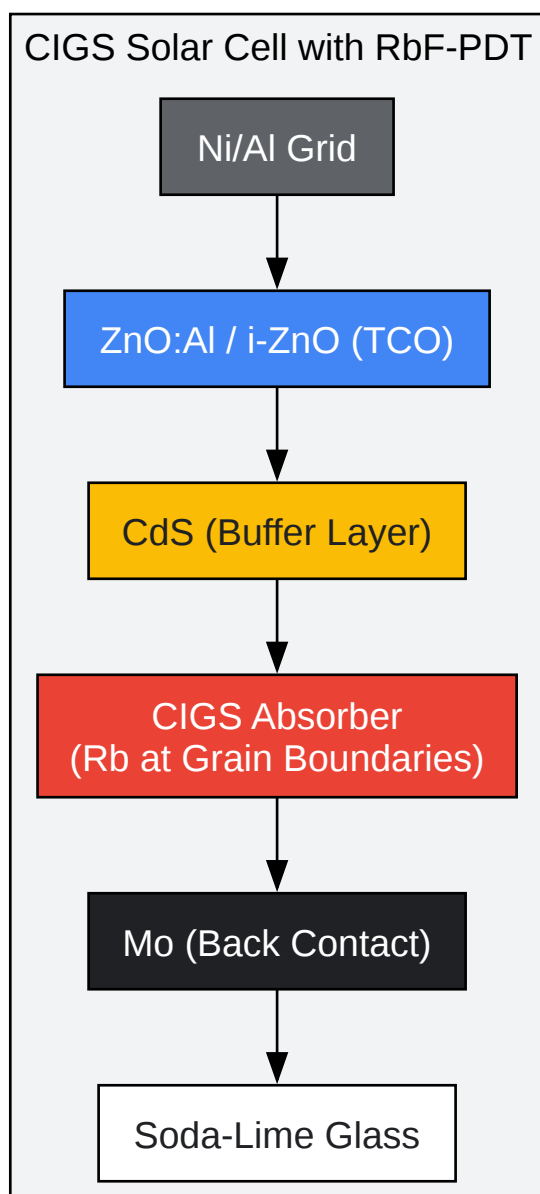
### Experimental Protocol: Rubidium Fluoride Post-Deposition Treatment (RbF-PDT) of CIGS

This protocol outlines the general steps for applying an RbF-PDT to a co-evaporated CIGS absorber film.

- CIGS Absorber Deposition:
  - Deposit a CIGS thin film on a molybdenum-coated soda-lime glass substrate. This is typically done using a multi-stage co-evaporation process involving sources for Cu, In, Ga, and Se in a high-vacuum chamber.
  - The substrate temperature during deposition is typically held between 500-600°C.
- RbF Post-Deposition Treatment:
  - After CIGS deposition, cool the substrate to a specific temperature, typically between 300-350°C.
  - Without breaking vacuum, evaporate a thin layer of RbF onto the CIGS surface. The RbF is heated in an effusion cell, and the deposition thickness is controlled by a quartz crystal microbalance. The nominal thickness is typically in the range of 5-20 nm.
  - Maintain the substrate temperature during and for a short period after the RbF evaporation to allow for diffusion of rubidium into the CIGS layer.
- Buffer Layer and Window Layer Deposition:
  - After the RbF-PDT and cooling, the sample is typically transferred for the deposition of the subsequent layers.
  - Deposit a thin n-type buffer layer, commonly Cadmium Sulfide (CdS), via chemical bath deposition (CBD).
  - Deposit a transparent conductive oxide (TCO) window layer, such as i-ZnO/ZnO:Al, via sputtering.
- Grid and Device Completion:
  - Deposit a metal contact grid (e.g., Ni/Al) on top of the TCO layer to complete the device.

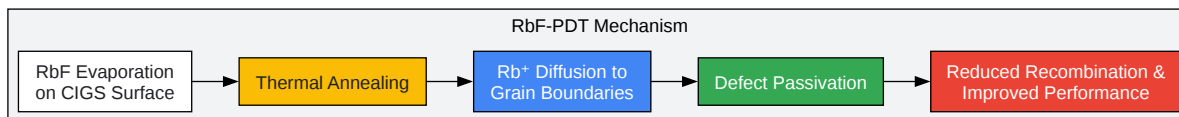


Mandatory Visualizations:



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Caption: Layered architecture of a CIGS solar cell.



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Caption: Logical workflow of the RbF-PDT passivation process.

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- To cite this document: BenchChem. [Application Notes and Protocols for Rubidium in Photovoltaic Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605171#applications-of-rubidium-selenide-in-photovoltaic-cells]

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